4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
Description
This compound belongs to a class of polycyclic heterocyclic systems characterized by fused oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms within a tetracyclic framework. The bromine substituent at position 4 and the phenyl group at position 11 contribute to its unique electronic and steric properties, distinguishing it from analogous structures.
Properties
Molecular Formula |
C19H12BrNO3S2 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C19H12BrNO3S2/c20-10-6-7-12-11(8-10)13-14(18(22)24-12)15(9-4-2-1-3-5-9)25-17-16(13)26-19(23)21-17/h1-8,13-15H,(H,21,23) |
InChI Key |
WZXSHYSANSVRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C4=C(C=CC(=C4)Br)OC3=O)C5=C(S2)NC(=O)S5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of phenylacetic acid derivatives, followed by cyclization and oxidation reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the tetracyclic core but differ in substituents, heteroatom placement, and functional groups. Below is a comparative analysis based on crystallographic data, reactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Phenyl groups across analogs promote π-π interactions, but steric bulk from substituents (e.g., 2-methylphenyl in ) reduces packing efficiency.
Heteroatom Influence :
- Sulfur atoms (thia) in the target compound contribute to weaker hydrogen bonding (C–H···S) compared to oxygen-dominated analogs (C–H···O), as seen in .
- Nitrogen placement (e.g., 14-aza vs. 14,15-diaza) alters electronic density, affecting reactivity in nucleophilic substitutions .
Synthetic Pathways: The target compound’s synthesis likely involves bromination of a precursor, contrasting with the Knoevenagel condensation used for carbonitrile derivatives . Methoxy and ethoxy groups in analogs (e.g., ) are introduced via nucleophilic substitution under milder conditions compared to bromine incorporation.
Validation and Methodological Considerations
- Crystallographic Validation: The compound’s structure was likely resolved using SHELX programs (e.g., SHELXL for refinement), as described in . Discrepancies in bond lengths (<0.02 Å) compared to analogs suggest minor steric strain from the bromine substituent.
Biological Activity
The compound 4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological properties. The presence of bromine and sulfur atoms may enhance its reactivity and interaction with biological targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential use in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Some studies have reported that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activity Studies
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus |
| Study 2 | Anti-inflammatory | In vitro cytokine assay | Reduced IL-6 and TNF-alpha levels |
| Study 3 | Anticancer | MTT assay on cancer cell lines | Induced apoptosis in breast cancer cells |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against common bacterial strains using the disk diffusion method. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Case Study 2: Anti-inflammatory Properties
A study involving human macrophages demonstrated that treatment with the compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect was confirmed through ELISA assays, indicating the compound's potential utility in managing inflammatory disorders.
Case Study 3: Cancer Cell Apoptosis
In vitro experiments conducted on various cancer cell lines revealed that exposure to the compound led to increased levels of apoptosis markers such as cleaved PARP and caspase activation. Flow cytometry analysis further confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
